molecular formula C11H13N B8692475 3-(Cyclohex-1-en-1-yl)pyridine

3-(Cyclohex-1-en-1-yl)pyridine

Cat. No.: B8692475
M. Wt: 159.23 g/mol
InChI Key: UMCYUBXYAISLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohex-1-en-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a cyclohexene moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, catalysis, and pharmaceutical research. Its reactivity is influenced by the conjugation between the pyridine’s aromatic system and the cyclohexene’s partial unsaturation, enabling diverse functionalization pathways .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-(cyclohexen-1-yl)pyridine

InChI

InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h4-5,7-9H,1-3,6H2

InChI Key

UMCYUBXYAISLBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Cyclohexene-Substituted Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Physical State TLC Rf Hazards
(E)-3-(Cyclohex-1-en-1-yl)allyl Acetate C11H16O3 196.24 91 Clear oil 0.6 (10% EtOAc/hexane) None reported
Compound 12r C19H23N3O 309.41 81 White solid 0.15 (100% CH2Cl2) None reported
2-(3-Cyclohexyl-3-(piperidin-1-yl)propynyl)pyridine C19H26N2 282.42 N/A N/A N/A H302, H315, H319, H335
Compound 25 C17H22N4O4 346.38 22 White solid N/A None reported

Research Findings and Implications

  • Synthetic Efficiency: High-yield routes (e.g., 91% in ) contrast with lower yields in ribofuranosyl derivatives (22% in ), underscoring the impact of steric and electronic factors .
  • Safety Considerations : Piperidine-containing analogs () pose greater toxicity risks than pyridine derivatives, influencing industrial handling protocols .
  • Crystallography : Disorder in cyclohexene rings () suggests conformational flexibility, which may affect drug-receptor interactions in medicinal chemistry .

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